molecular formula C23H44N4O6 B062081 Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate CAS No. 175854-39-4

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate

Cat. No. B062081
M. Wt: 472.6 g/mol
InChI Key: ZXASHTYJQJMCQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate involves efficient methods that yield the compound with high purity. Notably, the synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, its hydrobromide salt, and subsequent conversion to the free base has been characterized spectroscopically and by X-ray crystallographic analysis, revealing insights into its structure and reactivity (Jagadish et al., 2011).

Molecular Structure Analysis

The molecular structure of Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate has been elucidated through various spectroscopic methods and X-ray crystallography. These analyses provide detailed information on the spatial arrangement of atoms, the macrocyclic framework, and the substituent's position, which are crucial for its chelating properties and reactivity.

Chemical Reactions and Properties

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate exhibits interesting chemical reactivity due to its macrocyclic structure and functional groups. It serves as a reactive precursor for the synthesis of chelating agents for lanthanide ions, which are essential for developing contrast media in molecular imaging. Its chemical reactivity has been exploited for labeling with various functional moieties to enhance targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics (Li et al., 2009).

Scientific Research Applications

  • Intermediate for DO3A and DOTA Metal Chelators : It's widely used as an intermediate in preparing DO3A and DOTA metal chelators, crucial for medical applications (Jagadish et al., 2011).

  • Precursor Chelating Agent for Lanthanide Ions : It acts as a precursor chelating agent for lanthanide ions. This is important for labeling various functional moieties or macromolecules to improve targeting specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of contrast media used in molecular imaging (Cong Li, Winnard, & Bhujwalla, 2009).

  • Synthesis of Bifunctional Monophosphinate DOTA Derivative : It has been used in the synthesis of new bifunctional cyclen-based ligands, which are important for developing advanced contrast agents and other medical applications (Řezanka, Kubíček, Hermann, & Lukeš, 2008).

  • Synthesis of Novel Chelators for Radioimmunotherapy : It is used in synthesizing novel chelators like DEPA for potential use in cancer therapy, specifically in radioimmunotherapy. This research is significant for the development of targeted cancer treatments (Chong et al., 2008).

  • Development of Metal Ion-Complexing Gels : Its derivatives are used in creating polymeric hydrogels that bind divalent metal ions with high capacity and binding constants, which is important for applications in materials science and biochemistry (Dolan et al., 2016).

Safety And Hazards

The safety information for Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate indicates that it may cause skin and eye irritation . Therefore, it is recommended to wear protective gloves, eyewear, and face protection when handling this compound .

Future Directions

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate has been used in the diagnosis of cervical cancer . This suggests that it could have potential applications in the medical field, particularly in the area of diagnostic imaging .

properties

IUPAC Name

tritert-butyl 1,4,7,10-tetrazacyclododecane-1,4,7-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44N4O6/c1-21(2,3)31-18(28)25-12-10-24-11-13-26(19(29)32-22(4,5)6)15-17-27(16-14-25)20(30)33-23(7,8)9/h24H,10-17H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXASHTYJQJMCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447053
Record name Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tri-tert-Butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate

CAS RN

175854-39-4
Record name Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N, N', N''-Tri-Boc-cyclen
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
C Dolan, F Drouet, DC Ware, PJ Brothers, J Jin… - RSC …, 2016 - pubs.rsc.org
We describe a new polymeric hydrogel that binds divalent metal ions with large binding constants and capacity. A new acrylate monomer with the pendant cyclen, tri-tert-butyl-10-(2-(2-(…
Number of citations: 3 pubs.rsc.org
S Palanisamy, LY Lee, YL Wang, YJ Chen, CY Chen… - Talanta, 2016 - Elsevier
According to the displacement method, herein we reported a water soluble copper complex [Cu(MaT-cyclen) 2 ] as a fluorescent probe for the detection of H 2 S. For this, 1-((1-((10-…
Number of citations: 51 www.sciencedirect.com
Y Lyu, L Morillas-Becerril, F Mancin… - Journal of Hazardous …, 2021 - Elsevier
Although banned by the Chemical Weapons Convention, organophosphorus nerve agents are still available and have been used in regional wars, terroristic attacks or for other …
Number of citations: 13 www.sciencedirect.com
MJ Belousoff, G Gasser, B Graham, Y Tor… - JBIC Journal of Biological …, 2009 - Springer
A peptide nucleic acid (PNA) oligomer and a series of PNA conjugates featuring covalently attached pendant 1,4,7,10-tetraazacyclododecane (cyclen) or bis((pyridin-2-yl)methyl)amine (…
Number of citations: 15 link.springer.com
D Parker, JW Walton, L Lamarque, JM Zwier - 2010 - Wiley Online Library
The synthesis and spectral properties are reported of a set of four europium(III) complexes containing between one and four 3‐azaxanthone sensitising chromophores. Each complex is …
Y Huang, SY Chen, J Zhang, XY Tan… - Chemistry & …, 2009 - Wiley Online Library
Two macrocyclic polyamine ligands and their dinuclear copper(II) (Cu II ) complexes were synthesized and characterized. In the complexes, two 1,4,7,10‐tetraazacyclododecane (cyclen…
Number of citations: 5 onlinelibrary.wiley.com
MD Tomczyk, K Matczak, M Skonieczna, P Chulkin… - Bioorganic …, 2023 - Elsevier
The study investigated the structure–activity relationship of newly synthesized dye-linker-macrocycle (DLM) conjugates and the effect of each component on various biological properties…
Number of citations: 0 www.sciencedirect.com
YQ Xu, J Luo, ZN Chen - European Journal of Inorganic …, 2014 - Wiley Online Library
The gadolinium(III) complexes GdL1 and GdL2 were designed as Zn 2+ ‐responsive bimodal magnetic resonance imaging (MRI) and fluorescence imaging probes. Upon binding to Zn …
Q Guo, Y Liu, G Mu, L Yang, W Wang, J Liu… - Biomaterials Science, 2020 - pubs.rsc.org
The clinical applications of nitrogen mustard antitumor drugs are limited by their poor aqueous solubility, poor cellular uptake, lack of targeting, and severe side effects. Cyclen could be …
Number of citations: 14 pubs.rsc.org
SR da Silva - 2016 - search.proquest.com
The post-translational modification of proteins with ubiquitin and ubiquitin-like proteins (Ubls) controls vital physiological processes, including cell cycle regulation and protein …
Number of citations: 2 search.proquest.com

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